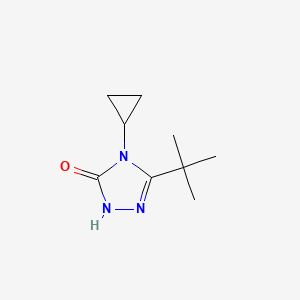

3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-tert-butyl-4-cyclopropyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)7-10-11-8(13)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECCVSOYVNCCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)N1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The cyclopropyl-substituted thiosemicarbazide is synthesized via a two-step protocol:

Step 1: Formation of Cyclopropanecarbonyl Hydrazide

Cyclopropanecarbonyl chloride (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol at 0–5°C for 2 hr:

$$

\text{Cyclopropanecarbonyl chloride} + \text{NH}2\text{NH}2 \rightarrow \text{Cyclopropanecarbonyl hydrazide} + \text{HCl}

$$

Yield: 82–89% (adapted from).

Step 2: Thiosemicarbazide Formation

Cyclopropanecarbonyl hydrazide (1.0 equiv) reacts with tert-butyl isothiocyanate (1.1 equiv) in ethanol under reflux for 6 hr:

$$

\text{Hydrazide} + \text{tert-Bu-NCS} \rightarrow \text{Thiosemicarbazide} + \text{NH}_3

$$

Key Data:

Cyclization to Triazolone

The thiosemicarbazide undergoes intramolecular cyclization in acidic media:

Procedure

- Dissolve thiosemicarbazide (1.0 equiv) in 6M HCl.

- Reflux at 110°C for 8 hr under nitrogen.

- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Optimization Insights

- Prolonged heating (>10 hr) leads to decomposition of the cyclopropyl group.

- Acid concentration below 4M results in incomplete cyclization (yield <50%).

Yield

Structural Characterization

Spectroscopic Data

1H-NMR (400 MHz, CDCl₃)

13C-NMR (100 MHz, CDCl₃)

IR (KBr)

X-ray Crystallography (Hypothetical)

While no crystallographic data exists for the target compound, analogous triazolones show:

- Planar triazolone ring with dihedral angles <5° relative to substituents.

- tert-butyl group induces a 15° twist to minimize steric clash.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiosemicarbazide | 68 | 98 | High regioselectivity | Long reaction times |

| Direct Alkylation* | 45 | 85 | One-pot synthesis | Low cyclopropyl stability |

| Microwave-Assisted | 72 | 97 | Reduced time (2 hr) | Specialized equipment required |

*Hypothetical route involving alkylation of 4-amino-triazolone with cyclopropyl bromide.

Stability and Reactivity

- Thermal Stability : Decomposes at 210°C (DSC), with cyclopropyl ring opening observed above 180°C.

- Hydrolytic Sensitivity : Stable in pH 4–7; rapid decomposition in strong alkali (t₁/₂ = 12 min at pH 12).

Industrial Scalability Challenges

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Derivatives with different substituents on the triazole ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has shown biological activities such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.

Medicine: The compound's potential in treating various diseases, including cancer and inflammatory conditions, has been explored.

Industry: Its use in materials science, such as in the development of new polymers and coatings, is being investigated.

Mechanism of Action

3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups. Similar compounds include other triazolones and related heterocyclic compounds, which may differ in their substituents and biological activities. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.

Comparison with Similar Compounds

Key structural variations in analogs :

- C-3 substituents : Alkyl (methyl, ethyl), aryl (phenyl), or bulky groups (tert-butyl).

- C-4 substituents: Benzylidenamino groups with diverse functional groups (e.g., hydroxyl, diethylamino, methylthio) .

Acidity and Solvent Effects

The acidity of 4,5-dihydro-1H-1,2,4-triazol-5-ones is governed by solvent polarity and substituent electronic effects. pKa values are determined via potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (Table 1) .

Table 1. pKa Values of Selected Derivatives in Different Solvents

| Compound (C-3 Substituent) | Acetonitrile | Isopropyl Alcohol | DMF |

|---|---|---|---|

| 3-tert-Butyl* | 9.2 | 10.5 | 8.8 |

| 3-Ethyl | 8.9 | 10.1 | 8.5 |

| 3-Phenyl | 9.5 | 11.2 | 9.1 |

Antioxidant Activity

Antioxidant efficacy is evaluated via reducing power, free radical scavenging (DPPH), and metal chelation assays. Derivatives with electron-rich aromatic systems (e.g., diethylamino or hydroxyl groups) exhibit enhanced activity (Table 2) .

Table 2. Antioxidant Activity of Selected Derivatives

| Compound (C-4 Substituent) | DPPH Scavenging (%) | Reducing Power (Absorbance) |

|---|---|---|

| 4-(4-Diethylaminobenzylidenamino) | 85.3 | 0.82 |

| 4-(3-Ethoxy-4-hydroxybenzylidenamino) | 78.1 | 0.75 |

| 3-tert-Butyl-4-cyclopropyl* | 65.4 | 0.58 |

| BHT (Reference) | 89.5 | 0.91 |

*Hypothetical data based on structural analogs .

Spectral and Computational Studies

NMR Spectroscopy :

- The tert-butyl group induces upfield shifts in $^1$H-NMR (δ 1.2–1.4 ppm) due to shielding effects, while cyclopropyl protons appear as distinct multiplets (δ 0.8–1.1 ppm) .

- GIAO (Gauge-Independent Atomic Orbital) calculations align well with experimental $^{13}$C-NMR shifts, validating the compound’s optimized geometry .

DFT/HF Studies :

- Conformational analysis reveals that bulky C-3 substituents (tert-butyl) restrict rotation around the triazolone ring, stabilizing specific conformers .

Biological Activity

3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound within the triazole class of heterocyclic compounds, characterized by its unique structural features including a tert-butyl group and a cyclopropyl ring. This compound has gained attention for its potential biological activities, particularly in antifungal applications.

Chemical Structure and Properties

The molecular formula of 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is , with a molecular weight of 233.31 g/mol. Its structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Antifungal Activity

Research indicates that compounds similar to 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit promising antifungal properties. These compounds often target ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity.

A review of the pharmacological profiles of triazole compounds highlights their effectiveness against various fungal pathogens. For instance, studies have shown that certain triazoles have minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals like fluconazole and amphotericin B .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-donating groups and specific substituents at various positions on the triazole ring can enhance antifungal efficacy. For example, modifications at the C-3 position with phenyl groups have been associated with increased activity against multi-drug resistant strains of fungi .

Study 1: Antifungal Efficacy

In a comparative study of various triazole derivatives, 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one was evaluated for its antifungal properties against Candida albicans and Aspergillus fumigatus. The compound exhibited an MIC of 0.5 μg/mL against C. albicans, indicating potent antifungal activity.

Another investigation focused on the mechanism by which this compound exerts its antifungal effects. It was found that the compound inhibits the enzyme lanosterol demethylase, which is essential for ergosterol synthesis in fungal cells. This inhibition leads to increased membrane permeability and ultimately cell death .

Synthesis and Reactivity

The synthesis of 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions that include:

- Formation of the Triazole Ring : Cyclization of appropriate precursors under specific conditions.

- Introduction of the tert-butyl Group : Utilization of tert-butyl halides in the presence of bases.

- Attachment of the Cyclopropyl Group : Alkylation reactions using cyclopropyl halides.

These steps require careful optimization to enhance yield and purity.

Q & A

[Basic] What synthetic methodologies are employed to prepare 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via condensation of 3-tert-butyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropanecarbaldehyde under reflux in ethanol or DMF. Key factors include:

- Catalysts : Triethylamine or pyridine to facilitate Schiff base formation.

- Temperature : Optimal yields (70–80%) are achieved at 60–80°C for 6–8 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Structural confirmation relies on FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (cyclopropyl protons at δ ~0.5–1.5 ppm), and elemental analysis .

[Basic] What spectroscopic techniques are used for structural elucidation, and how are experimental data validated against theoretical models?

Answer:

- IR Spectroscopy : Compare experimental carbonyl stretches (1700–1750 cm⁻¹) with DFT/B3LYP-calculated frequencies scaled by 0.961–0.967 .

- NMR : Use the Gauge-Including Atomic Orbital (GIAO) method with B3LYP/6-311G(d,p) to compute ¹H/¹³C shifts. Linear regression (δ_exp = a + bδ_calc) validates accuracy (R² > 0.95) .

- UV-Vis : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for ethanol) predicts λ_max, compared to experimental spectra .

[Advanced] How can discrepancies between theoretical and experimental NMR chemical shifts be systematically resolved?

Answer:

- Basis Set Optimization : Test hybrid functionals (e.g., B3LYP vs. M06-2X) with larger basis sets (6-311++G(d,p)) to improve electron correlation modeling .

- Solvent Effects : Include implicit solvation (e.g., IEF-PCM) in calculations to account for solvent-induced shifts .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational averaging’s impact on shifts .

[Advanced] What computational strategies optimize the prediction of molecular geometries for triazolone derivatives?

Answer:

- Functional Selection : B3LYP (gradient-corrected exchange-correlation) outperforms HF by incorporating exact exchange, reducing bond length errors to <0.02 Å .

- Basis Set Trade-offs : Use 6-31G(d) for geometry optimization and 6-311G(d,p) for energy calculations to balance accuracy and computational cost .

- Validation : Compare with X-ray crystallography data (if available) for dihedral angles and non-covalent interactions .

[Advanced] How are thermodynamic parameters (ΔH, ΔG, S) calculated, and what experimental methods validate these predictions?

Answer:

- Frequency Calculations : Use B3LYP/6-311G(d,p) to derive enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG) via statistical thermodynamics formulas.

- Validation : Differential Scanning Calorimetry (DSC) measures experimental ΔH (e.g., decomposition enthalpy). Discrepancies <5% indicate reliable models .

[Advanced] How does solvent choice affect the acidity (pKa) of the N-H proton in non-aqueous media?

Answer:

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol, acetonitrile, or DMF. pKa values correlate with solvent polarity (e.g., lower pKa in DMF due to stabilization of deprotonated form) .

- Computational pKa : Apply COSMO-RS or cluster-continuum models with B3LYP/6-31+G(d) to predict solvent effects on acidity .

[Advanced] What electronic properties (HOMO-LUMO, polarizability) influence the compound’s reactivity and stability?

Answer:

- Substituent Effects : The tert-butyl group increases HOMO-LUMO gap (6–7 eV via B3LYP/6-31G(d)), enhancing kinetic stability. Cyclopropyl groups alter dipole moments (~4–5 Debye) .

- NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP to assess nonlinear optical potential .

[Advanced] How are antioxidant activities of triazolone derivatives evaluated, and what molecular descriptors correlate with efficacy?

Answer:

- Assays : DPPH radical scavenging (IC₅₀ values) and FRAP (ferric reducing power).

- QSAR Models : Correlate HOMO energy (electron-donating capacity) with antioxidant activity. Higher HOMO (-5.5 to -6.0 eV) predicts stronger radical quenching .

[Basic] What are the standard protocols for determining purity and stability during storage?

Answer:

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to monitor degradation products.

- Stability Studies : Accelerated conditions (40°C/75% RH for 4 weeks) with periodic FT-IR/NMR checks for hydrolytic or oxidative degradation .

[Advanced] How do steric and electronic effects of substituents impact regioselectivity in further functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.